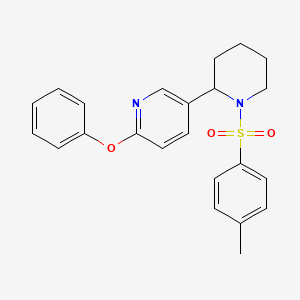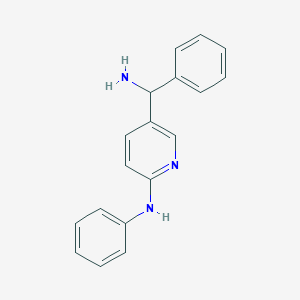
6-Ethylquinoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethylquinoline-4(1H)-thione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. The compound features a quinoline ring system with an ethyl group at the 6th position and a thione group at the 4th position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylquinoline-4(1H)-thione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the quinoline ring system. Subsequent introduction of the thione group can be achieved through the reaction with Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact.
化学反应分析
Types of Reactions
6-Ethylquinoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4(1H)-one derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline-4(1H)-one derivatives.
Reduction: Thiol-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
6-Ethylquinoline-4(1H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Ethylquinoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a similar ring structure but lacking the ethyl and thione groups.
6-Methylquinoline-4(1H)-thione: A closely related compound with a methyl group instead of an ethyl group.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4th position instead of a thione group.
Uniqueness
6-Ethylquinoline-4(1H)-thione is unique due to the presence of both the ethyl and thione groups, which impart distinct chemical and biological properties. The ethyl group enhances lipophilicity, while the thione group contributes to its reactivity and ability to interact with biological targets. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H11NS |
|---|---|
分子量 |
189.28 g/mol |
IUPAC 名称 |
6-ethyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C11H11NS/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13) |
InChI 键 |
VDVIKNCNYZARAS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)NC=CC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




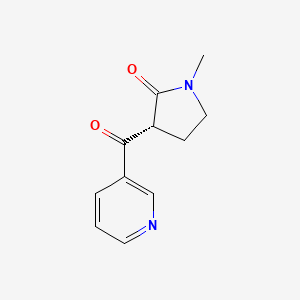

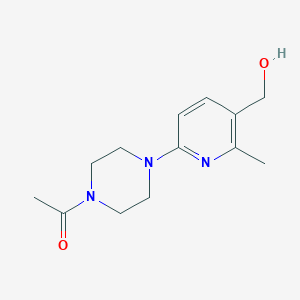
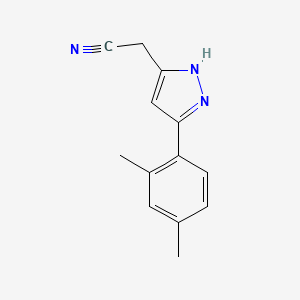





![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)
